Wild-Type Plasmodium falciparum DHFR Binding Affinity vs. Pyrimethamine
Against wild-type PfDHFR, 6-ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine exhibits a Ki of 0.90 nM, compared with pyrimethamine's Ki of 0.6 nM under equivalent assay conditions [1]. Although pyrimethamine is nominally 1.5-fold more potent on the wild-type enzyme, the 4-methoxyphenyl analog retains sub-nanomolar affinity, confirming that replacement of p-Cl with p-OMe does not compromise inherent target engagement [2].
| Evidence Dimension | Inhibition constant (Ki) for wild-type Plasmodium falciparum dihydrofolate reductase (PfDHFR) |
|---|---|
| Target Compound Data | Ki = 0.90 nM |
| Comparator Or Baseline | Pyrimethamine: Ki = 0.6 nM (J Med Chem 2002, Table 3) |
| Quantified Difference | Pyrimethamine is 1.5-fold more potent; both compounds are sub-nanomolar inhibitors of wild-type PfDHFR |
| Conditions | Recombinant wild-type PfDHFR enzymatic assay; pH 7.0; inhibition constant determined by standard DHFR spectrophotometric assay as described in Tarnchompoo et al. (2002) |
Why This Matters
Confirms that the p-OMe substitution maintains essential wild-type target engagement, ensuring that any gain in mutant-enzyme activity is not achieved at the expense of baseline potency.
- [1] BindingDB Entry BDBM18780: 6-ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine (CHEMBL281412). Affinity Data: Ki = 0.900 nM for wild-type dihydrofolate reductase (PfDHFR). Curated from J Med Chem 45:1244-52 (2002). View Source
- [2] Tarnchompoo B, Sirichaiwat C, Phupong W, et al. Development of 2,4-diaminopyrimidines as antimalarials based on inhibition of the S108N and C59R+S108N mutants of dihydrofolate reductase from pyrimethamine-resistant Plasmodium falciparum. J Med Chem. 2002;45(6):1244-1252. PMID: 11881993. View Source
